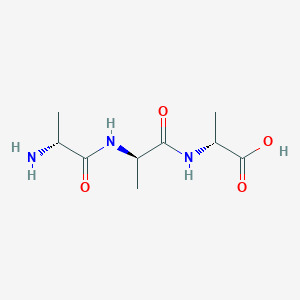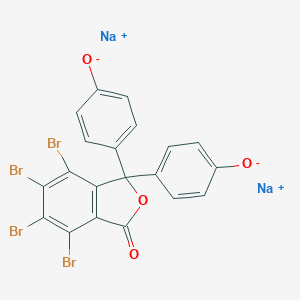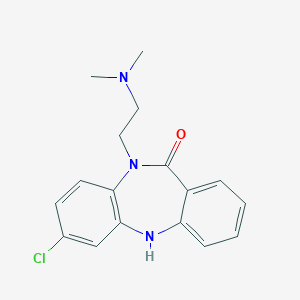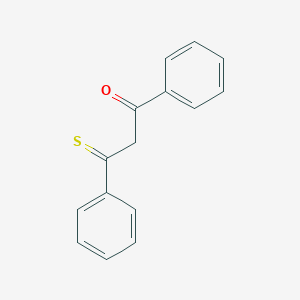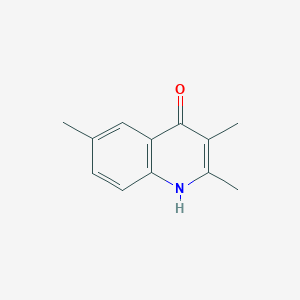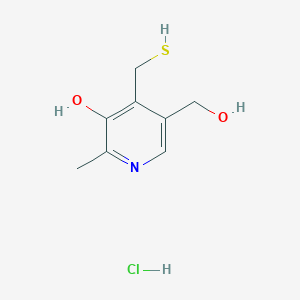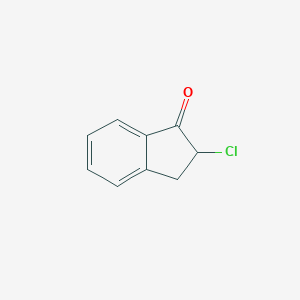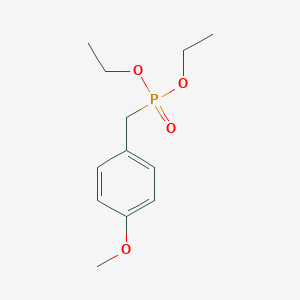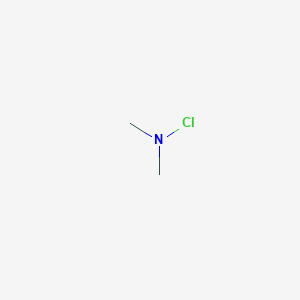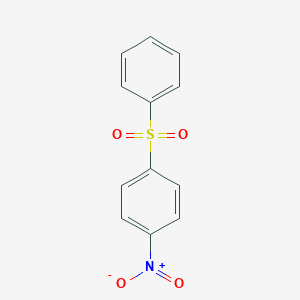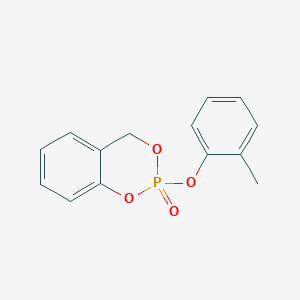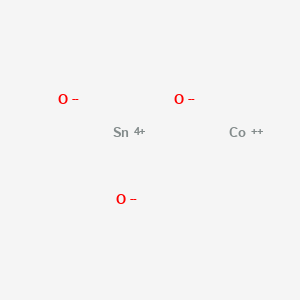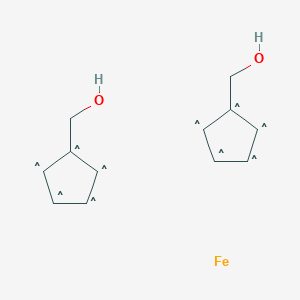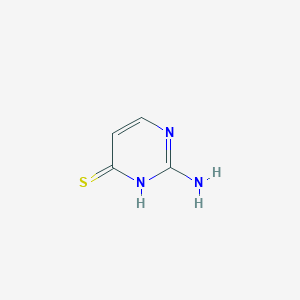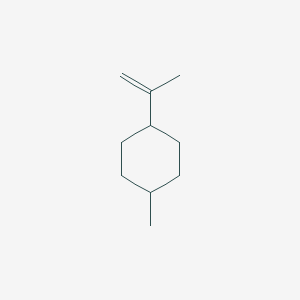
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, also known as limonene, is a cyclic terpene that is commonly found in the rinds of citrus fruits such as oranges, lemons, and limes. Limonene has a characteristic citrus scent and is used in various products such as perfumes, cleaning agents, and food flavorings. In recent years, limonene has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. However, it is believed to exert its therapeutic effects through various pathways such as modulation of gene expression, inhibition of enzyme activity, and induction of apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
Limonene has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has antioxidant properties and has been found to scavenge free radicals and prevent oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
Limonene has several advantages as a laboratory reagent. It is readily available and inexpensive, making it an attractive option for researchers. It is also relatively non-toxic and has low volatility, making it easy to handle. However, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- has a strong odor that can interfere with experiments and may require special handling procedures. It is also prone to oxidation and may require storage under inert conditions.
Orientations Futures
Limonene has several potential applications in various fields. In medicine, it has been proposed as a potential treatment for various diseases such as cancer, liver diseases, and diabetes. In agriculture, it has been found to have insecticidal and herbicidal properties and may be used as an alternative to synthetic pesticides. In industry, it has been used as a solvent and may have applications in the production of bioplastics and biofuels. Future research may focus on the development of new synthesis methods for Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields.
Conclusion:
Limonene is a cyclic terpene that has gained attention in the scientific community due to its potential therapeutic properties and applications in various fields. It can be synthesized from β-pinene and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Limonene has several advantages as a laboratory reagent but may require special handling procedures due to its strong odor and susceptibility to oxidation. Future research may focus on the development of new synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in medicine, agriculture, and industry.
Méthodes De Synthèse
Limonene can be extracted from citrus fruit rinds by steam distillation or cold pressing. However, these methods yield low amounts of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and are not suitable for large-scale production. Chemical synthesis of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- involves the isomerization of β-pinene, which is a byproduct of turpentine production. The isomerization reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. This method yields high amounts of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and is widely used in the industry.
Applications De Recherche Scientifique
Limonene has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Limonene has been found to inhibit the growth of cancer cells in various types of cancer such as breast, lung, and colon cancer. It also has a protective effect on the liver and has been used as a treatment for liver diseases such as hepatitis and cirrhosis.
Propriétés
Numéro CAS |
1124-27-2 |
|---|---|
Nom du produit |
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- |
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1-methyl-4-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |
Clé InChI |
OLZFGHOLNXRJEC-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)C |
SMILES canonique |
CC1CCC(CC1)C(=C)C |
Autres numéros CAS |
6252-33-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



